molecular formula C30H16N4 B3029823 Tetrakis(4-cyanophenyl)ethylene CAS No. 79802-71-4

Tetrakis(4-cyanophenyl)ethylene

Cat. No.: B3029823
CAS No.: 79802-71-4
M. Wt: 432.5 g/mol
InChI Key: MKUUESUDECITIV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tetrakis(4-cyanophenyl)ethylene is an organic compound with the molecular formula C30H16N4. It is characterized by a tetraphenylethylene core with four cyanophenyl groups attached. This compound is known for its unique properties, including mechano-chromic and mechano-enhanced electrogenerated chemiluminescence .

Mechanism of Action

Target of Action

Tetrakis(4-cyanophenyl)ethylene (TCPPE) is primarily targeted towards the generation of electrochemiluminescence (ECL). It has been reported to display intense mechano-enhanced ECL . The primary role of TCPPE is to act as a sensitive bi-functional mechanical force reporter in rewritable and optical-recording applications .

Mode of Action

TCPPE interacts with its targets through a process known as electrogenerated chemiluminescence (ECL). This process involves the generation of light as a result of electron-transfer reactions. TCPPE displays intense mechano-enhanced ECL and contrastingly mechano-chromic ECL . This means that the ECL properties of TCPPE can be altered by mechanical forces, leading to changes in its luminescence properties .

Biochemical Pathways

It is known that tcppe’s ecl properties are influenced by its aggregation state . The aggregation state can affect the photoluminescence intensity of TCPPE, which in turn can influence its ECL properties .

Pharmacokinetics

Its solubility and aggregation state can potentially influence its bioavailability .

Result of Action

The primary result of TCPPE’s action is the generation of intense ECL. This property makes it useful in various applications, such as sensitive bi-functional mechanical force reporters in rewritable and optical-recording applications .

Action Environment

The action, efficacy, and stability of TCPPE can be influenced by environmental factors. For instance, the aggregation state of TCPPE, which can be influenced by the surrounding environment, can affect its ECL properties . Furthermore, the mechano-enhanced and mechano-chromic properties of TCPPE suggest that mechanical forces can also influence its action .

Biochemical Analysis

Biochemical Properties

Tetrakis(4-cyanophenyl)ethylene plays a crucial role in biochemical reactions, particularly in the context of electrogenerated chemiluminescence (ECL). It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with perylene microcrystals, enhancing their ECL signal . This interaction is primarily driven by the suppression of π–π stacking interactions between perylene molecules, which leads to a significant increase in the ECL signal.

Cellular Effects

This compound has notable effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound’s interaction with cellular components can lead to changes in the expression of specific genes, thereby affecting cellular metabolism and overall cell function . Additionally, this compound’s ability to enhance ECL signals makes it a valuable tool for studying cellular processes in real-time.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific sites on enzymes or proteins, thereby modulating their activity. For instance, this compound’s interaction with perylene microcrystals involves the suppression of π–π stacking interactions, leading to enhanced ECL signals . This mechanism highlights the compound’s potential as a modulator of biochemical reactions at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound maintains its stability over extended periods, allowing for consistent and reliable results in in vitro and in vivo experiments . Any degradation of the compound could potentially alter its effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function and metabolism. At higher doses, it could potentially cause toxic or adverse effects. Studies have indicated that there is a threshold beyond which the compound’s effects become detrimental to cellular health . Understanding the dosage effects is crucial for optimizing the use of this compound in biomedical applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound’s interaction with these metabolic pathways can influence the overall metabolic state of cells, affecting processes such as energy production and biosynthesis . By modulating these pathways, this compound can have a significant impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine the compound’s localization and accumulation within specific cellular compartments . Understanding the transport and distribution mechanisms is essential for elucidating the compound’s effects on cellular function and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is a key factor in its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization can influence the compound’s interactions with biomolecules and its overall impact on cellular processes. By understanding the subcellular localization, researchers can better predict and manipulate the effects of this compound in various biochemical contexts.

Preparation Methods

Synthetic Routes and Reaction Conditions

Tetrakis(4-cyanophenyl)ethylene can be synthesized through a multi-step process. One common method involves the reaction of 4-bromobenzonitrile with copper(I) cyanide in dry dimethylformamide (DMF) under reflux conditions for several days . The reaction mixture is then cooled, and water and ethylenediamine are added to complete the synthesis.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthesis typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

Tetrakis(4-cyanophenyl)ethylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the cyanophenyl groups into amines.

    Substitution: The cyanophenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield cyanophenyl oxides, while reduction can produce cyanophenyl amines.

Scientific Research Applications

Tetrakis(4-cyanophenyl)ethylene has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tetrakis(4-cyanophenyl)ethylene is unique due to its combination of cyanophenyl groups and a tetraphenylethylene core, which imparts distinct mechano-chromic and mechano-enhanced electrogenerated chemiluminescence properties. This makes it particularly valuable in applications requiring sensitive mechanical force reporters and optical recording materials .

Properties

IUPAC Name

4-[1,2,2-tris(4-cyanophenyl)ethenyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H16N4/c31-17-21-1-9-25(10-2-21)29(26-11-3-22(18-32)4-12-26)30(27-13-5-23(19-33)6-14-27)28-15-7-24(20-34)8-16-28/h1-16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKUUESUDECITIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C(=C(C2=CC=C(C=C2)C#N)C3=CC=C(C=C3)C#N)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H16N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tetrakis(4-cyanophenyl)ethylene
Reactant of Route 2
Reactant of Route 2
Tetrakis(4-cyanophenyl)ethylene
Reactant of Route 3
Reactant of Route 3
Tetrakis(4-cyanophenyl)ethylene
Reactant of Route 4
Reactant of Route 4
Tetrakis(4-cyanophenyl)ethylene
Reactant of Route 5
Tetrakis(4-cyanophenyl)ethylene
Reactant of Route 6
Tetrakis(4-cyanophenyl)ethylene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.